molecular formula C21H27N3O3S B4238030 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide

Cat. No.: B4238030
M. Wt: 401.5 g/mol
InChI Key: PFUUFOHJWCNUEJ-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide typically involves multiple steps. One common synthetic route begins with the reaction of 4-benzylpiperazine with an appropriate acylating agent to form an intermediate compound. This intermediate is then reacted with N-ethylbenzenesulfonamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. .

Scientific Research Applications

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide can be compared with other piperazine derivatives such as:

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-2-24(28(26,27)20-11-7-4-8-12-20)18-21(25)23-15-13-22(14-16-23)17-19-9-5-3-6-10-19/h3-12H,2,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUUFOHJWCNUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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